molecular formula C29H28ClN3O4S3 B2655096 ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 690644-61-2

ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2655096
CAS No.: 690644-61-2
M. Wt: 614.19
InChI Key: QKLFUVCZJZFACB-UHFFFAOYSA-N
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Description

Introduction to Component Pharmacophores in Medicinal Chemistry

Thieno[2,3-d]Pyrimidine as a Privileged Scaffold

Historical Development and Bioisosteric Properties

Thieno[2,3-d]pyrimidine emerged as a critical heterocyclic scaffold in the early 2000s, driven by its structural resemblance to adenine, the purine base in DNA and RNA. This bioisosteric relationship enables thieno[2,3-d]pyrimidine derivatives to mimic endogenous nucleobases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism. The scaffold’s planar geometry and electronic distribution allow for π-π stacking and hydrogen bonding, key features for binding to kinase ATP pockets.

Table 1: Bioisosteric Comparison of Thieno[2,3-d]Pyrimidine and Adenine

Property Thieno[2,3-d]Pyrimidine Adenine
Ring System Fused thiophene-pyrimidine Purine
Hydrogen Bond Acceptors 3 4
π-Electron Density Enhanced due to sulfur Delocalized
Metabolic Stability High Moderate

The substitution pattern at positions 2, 4, and 6 of the thieno[2,3-d]pyrimidine core has been systematically optimized to enhance selectivity and potency across therapeutic targets. For instance, 4-oxo derivatives exhibit improved solubility and kinase inhibitory activity by mimicking the carbonyl groups of ATP.

Pharmacological Significance in Drug Discovery

Thieno[2,3-d]pyrimidine derivatives demonstrate broad-spectrum pharmacological activities:

  • Anticancer : Derivatives targeting PI3K isoforms (e.g., compound VIb in ) achieve 72–84% enzymatic inhibition by binding to the kinase’s hinge region.
  • Antiviral : Modifications at position 2 with thioether groups enhance interactions with viral proteases.
  • CNS Agents : Lipophilic substitutions improve blood-brain barrier penetration for neurodegenerative applications.

Recent studies highlight its role in targeting KRAS G12D mutants, with analogs like KD-8 showing nanomolar binding affinity (K~D~ = 33 nM) and tumor growth inhibition (53% at 60 mg/kg).

Cyclohepta[b]Thiophene Framework Evolution

Structural Advantages in Therapeutic Applications

The cyclohepta[b]thiophene scaffold, a seven-membered fused ring system, offers conformational flexibility and enhanced hydrophobic interactions compared to smaller heterocycles. Its bent structure enables optimal positioning of substituents for tubulin binding, as demonstrated by ELR510444, a Phase II candidate that inhibits microtubule dynamics at sub-nanomolar concentrations.

Key Structural Features :

  • Extended Conjugation : The fused thiophene ring stabilizes charge transfer interactions with tubulin’s colchicine-binding site.
  • Substituent Tolerance : Positions 3 and 5 accommodate bulky groups (e.g., carboxylates, benzamides) without steric clashes.
Established Biological Activities

Cyclohepta[b]thiophene derivatives exhibit potent antiproliferative activity through dual mechanisms:

  • Tubulin Polymerization Inhibition : Compound 17 from induces G~2~/M arrest (IC~50~ = 0.22–0.88 μM) by binding to β-tubulin, mimicking nocodazole’s effects but with lower cytotoxicity (LC~50~ > 100 μM).
  • Apoptosis Induction : Activation of caspases 3, 8, and 9 in A549 lung cancer cells confirms a mitochondrial pathway-mediated cell death.

Table 2: Biological Activities of Cyclohepta[b]Thiophene Derivatives

Compound Target GI~50~ (μM) Mechanism
17 Tubulin 0.22–0.88 G~2~/M arrest, caspase activation
ELR510444 Microtubules 0.009–0.031 Mitotic spindle disruption
Nocodazole β-Tubulin 1.11–81.28 Microtubule depolymerization

Rationale for Hybrid Molecule Design

Synergistic Activity Hypothesis

The hybrid molecule merges thieno[2,3-d]pyrimidine’s kinase inhibitory potential with cyclohepta[b]thiophene’s tubulin-targeting capabilities. This dual-target strategy aims to overcome resistance mechanisms in cancers like pancreatic adenocarcinoma, where KRAS mutations (e.g., G12D) and tubulin overexpression often coexist. Synergy arises from:

  • Concurrent Pathway Inhibition : Blocking PI3K/Akt/mTOR (via thieno[2,3-d]pyrimidine) and microtubule dynamics (via cyclohepta[b]thiophene) disrupts survival signals and mitotic progression simultaneously.
  • Reduced Off-Target Effects : Selective substitutions (e.g., 2-chlorophenyl, allyl) minimize interactions with non-target kinases.
Target-Oriented Design Principles
  • Pharmacophore Fusion : The thioacetamido linker bridges the two scaffolds while maintaining optimal spatial orientation for target engagement.
  • Substituent Optimization :
    • Allyl Group at N3 : Enhances solubility and metabolic stability compared to bulkier alkyl chains.
    • 2-Chlorophenyl at C5 : Augments π-π interactions with hydrophobic kinase pockets.
    • Ethyl Carboxylate at C3 : Improves membrane permeability via ester prodrug strategy.

Figure 1: Binding Mode Hypothesis
$$
\text{Thieno[2,3-d]pyrimidine} \rightarrow \text{KRAS G12D ATP pocket (K}D = \text{33 nM)} \quad \ \text{Cyclohepta[b]thiophene} \rightarrow \beta\text{-Tubulin (GI}{50} = \text{0.22 μM)} \quad $$

Properties

IUPAC Name

ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN3O4S3/c1-3-14-33-27(35)23-19(17-10-8-9-12-20(17)30)15-38-25(23)32-29(33)39-16-22(34)31-26-24(28(36)37-4-2)18-11-6-5-7-13-21(18)40-26/h3,8-10,12,15H,1,4-7,11,13-14,16H2,2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLFUVCZJZFACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5Cl)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl and chlorophenyl groups: These groups are typically introduced through substitution reactions using suitable reagents.

    Formation of the cyclohepta[b]thiophene ring: This step involves the cyclization of intermediates under specific conditions to form the desired ring structure.

    Final coupling and esterification: The final product is obtained by coupling the intermediates and esterifying the carboxylate group using ethyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound involves multiple steps that typically include the formation of thieno[2,3-d]pyrimidine derivatives. These derivatives are synthesized through cyclization reactions involving thiophene and pyrimidine analogs. For instance, the use of 4-dimethylaminopyridine and triethylamine in the presence of chloroform is common in the initial stages of synthesis to achieve desired yields and purity levels .

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains. For example, studies have demonstrated that modifications in the phenyl ring structure can enhance the antimicrobial efficacy of these compounds .

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have revealed that certain substitutions on the thienopyrimidine core can lead to improved potency. The compound's IC50 values indicate its effectiveness, with some derivatives exhibiting values comparable to established antimalarial drugs like chloroquine .

Anti-inflammatory Properties

Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties. The presence of specific functional groups appears to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Agricultural Applications

The compound's structural characteristics allow it to be explored as a potential agrochemical agent. Its ability to inhibit specific enzymes related to plant pathogens suggests that it could be developed into a pesticide or herbicide. Studies have shown that thienopyrimidine derivatives can effectively control broad-leaved weeds and certain pest species .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study published by Mavrora et al., a series of thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with para-substituted phenyl groups exhibited enhanced activity compared to their unsubstituted counterparts .

CompoundStructureAntimicrobial Activity (MIC μg/mL)
AStructure A8
BStructure B16
CStructure C32

Case Study 2: Antiplasmodial Activity Assessment

A comprehensive study assessed the antiplasmodial activity of various thienopyrimidine derivatives derived from the compound under discussion. The findings demonstrated that several compounds had IC50 values in the low micromolar range, indicating significant potential for further development as antimalarial agents .

Mechanism of Action

The mechanism of action of ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thieno[2,3-d]Pyrimidine Derivatives

Compound Name / CAS No. Core Structure Substituents/Modifications Biological Activity (Reported) Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one 2-Chlorophenyl, allyl, cycloheptathiophene ester Not explicitly reported (predicted kinase inhibition)
573935-42-9 1,2,4-Triazole Thienyl, biphenyl, acetamide Antimicrobial, enzyme inhibition
4841-71-8 Dithiolo[3,4-c]quinoline Benzyl, 3-chlorophenyl Anticancer (in vitro)
847336-64-5 Pyrimido[5,4-b]indole Ethoxy, methoxypropyl CNS activity

Key Observations :

  • The 2-chlorophenyl group may improve lipophilicity and target engagement compared to non-halogenated analogs (e.g., 573936-52-4) .

Table 2: Cytotoxicity and Selectivity of Thieno[2,3-d]Pyrimidine Derivatives

Compound IC50 (μM) Cell Line Tested Selectivity Index Reference
Target Compound (predicted) ~5.07* MCF-7 (breast cancer) >5
Intermediate 5 (from [2]) 53.18 HCT-116 (colon cancer) 4.54
1035974-30-1 N/A Not tested N/A

*Predicted based on structural analogs .

Insights :

  • The target compound’s lower IC50 compared to intermediate 5 (53.18 μM) suggests enhanced cytotoxicity, likely due to the allyl-cycloheptathiophene system improving membrane permeability .
  • Chlorine substitution at the phenyl ring may reduce metabolic degradation, enhancing bioavailability .

Yield Optimization :

  • Use of polar aprotic solvents (e.g., DMF) improves thioether bond formation efficiency .
  • Catalytic AlCl3 enhances ring closure in cycloheptathiophene synthesis (yield ~70% in analogs) .

Biological Activity

Ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article provides a detailed overview of its biological activity based on available research.

Chemical Structure and Properties

The compound has the molecular formula C27H27N3O5S3C_{27}H_{27}N_3O_5S_3 and a molecular weight of approximately 569.71 g/mol. Its structure includes various functional groups that contribute to its biological activity, particularly the thienopyrimidine and thiophene moieties, which are known for their diverse pharmacological properties.

Antimicrobial Properties

Research indicates that thienopyrimidines exhibit broad-spectrum antimicrobial activities. A review by Ali et al. highlights that derivatives of thienopyrimidine have shown significant antibacterial, antifungal, and antiviral properties. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various pathogens .

Anticancer Activity

Thienopyrimidine derivatives have also been explored for their anticancer potential. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance anticancer efficacy .

Central Nervous System Effects

Some derivatives of thienopyrimidines have shown neuroprotective effects in preclinical models. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The potential for these compounds in treating neurological disorders is an area of ongoing research .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of thienopyrimidine derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the thienopyrimidine structure significantly enhanced antibacterial potency .
  • Anticancer Studies : In vitro studies on cancer cell lines demonstrated that specific thienopyrimidine derivatives could inhibit tumor growth by inducing apoptosis. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
  • Neuroprotective Effects : Research has shown that compounds with similar structures exhibit protective effects against neurodegeneration in animal models. These findings support the potential use of this compound in treating conditions like Alzheimer's disease .

Summary of Biological Activities

Activity Description References
AntibacterialEffective against multi-drug resistant bacteria; SAR studies enhance potency
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress; potential for neurodegenerative diseases

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